1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene
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Overview
Description
1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H9ClF2S It is characterized by the presence of two fluorine atoms, a chlorophenyl group, and a sulfanylmethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluorobenzene and 4-chlorobenzenethiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group.
Coupling Reaction: The deprotonated thiol group reacts with 1,3-difluorobenzene in the presence of a suitable catalyst, such as palladium (Pd) or copper (Cu), to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the thiol form.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides, and conditions may involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Sulfoxides or sulfones are the major products.
Reduction: Thiol derivatives are formed.
Scientific Research Applications
1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may bind to specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-4-[(4-methylphenyl)sulfanylmethyl]benzene
- 1,3-Difluoro-4-[(4-bromophenyl)sulfanylmethyl]benzene
- 1,3-Difluoro-4-[(4-nitrophenyl)sulfanylmethyl]benzene
Uniqueness
1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. The combination of fluorine and chlorine atoms can also affect the compound’s electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-[(4-chlorophenyl)sulfanylmethyl]-2,4-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-10-2-5-12(6-3-10)17-8-9-1-4-11(15)7-13(9)16/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEJQGAURAQUJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=C(C=C(C=C2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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